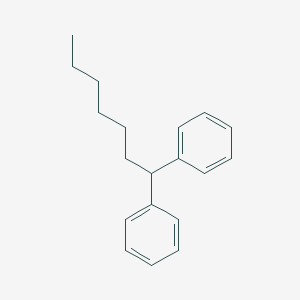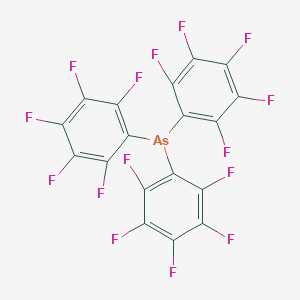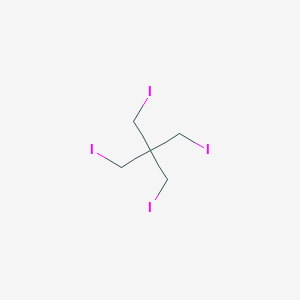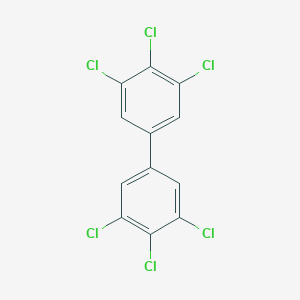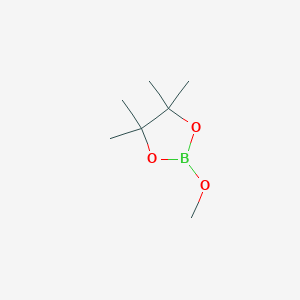
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic boron compound with the molecular formula C7H15BO3 and a molecular weight of 158.00 g/mol . This compound is a colorless to almost colorless liquid that is stable under normal conditions . It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
Similar compounds like boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that this compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . This suggests that it may interact with its targets to form new chemical bonds, leading to the creation of these copolymers.
Biochemical Pathways
It’s known that similar compounds can participate in borylation reactions and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These reactions can lead to significant changes in the biochemical pathways of the system.
Pharmacokinetics
Its physical properties such as density (09642 g/mL at 25 °C) and boiling point (120°C) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Its use in the synthesis of novel copolymers suggests that it can lead to the formation of new chemical structures with potentially unique properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. It is known to be moisture sensitive , suggesting that humidity levels could impact its stability and effectiveness. Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability .
Biochemical Analysis
Biochemical Properties
The role of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in biochemical reactions is primarily as a synthesis reagent for boronic esters . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions
Molecular Mechanism
It is known to be involved in the formation of C-C bonds, oxidation, and reduction reactions
Temporal Effects in Laboratory Settings
It is known to be moisture sensitive , suggesting that it may degrade in the presence of water.
Preparation Methods
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through various methods. One common synthetic route involves the reaction of pinacolborane with dimethyl carbonate in the presence of a catalyst such as lanthanum tris(trimethylsilylamide) under an inert atmosphere . The reaction is typically carried out at room temperature for several hours, followed by termination with air exposure . The product is then purified and characterized using nuclear magnetic resonance (NMR) spectroscopy .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound is often produced and supplied by chemical companies for use in research and industrial applications .
Chemical Reactions Analysis
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Hydroboration: It can react with alkynes and alkenes in the presence of transition metal catalysts to form corresponding boron-containing products.
Substitution: It can undergo substitution reactions with various nucleophiles to form different boronic esters.
Common reagents used in these reactions include palladium catalysts, transition metal catalysts, and various nucleophiles . The major products formed from these reactions are typically boronic esters and other boron-containing compounds .
Scientific Research Applications
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar boron-containing compounds, such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound contains an aniline group and is used in similar borylation reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains a benzaldehyde group and is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO3/c1-6(2)7(3,4)11-8(9-5)10-6/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZJAWSMSXCSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450364 | |
| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-66-0 | |
| Record name | 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


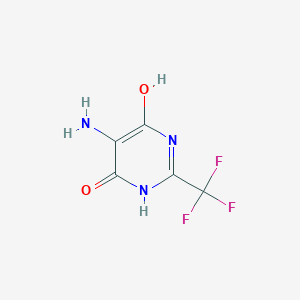

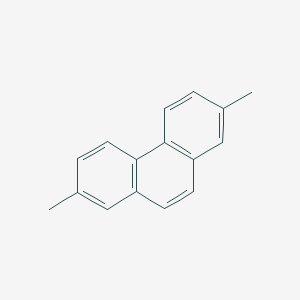
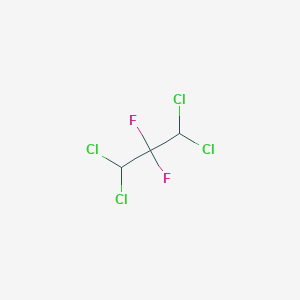
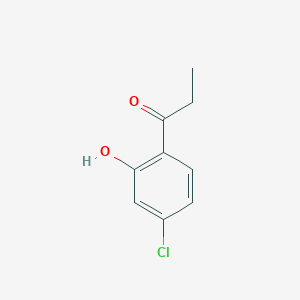
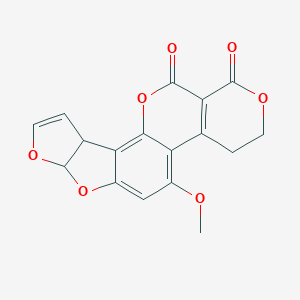
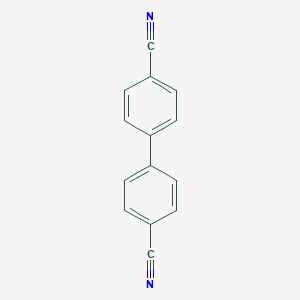
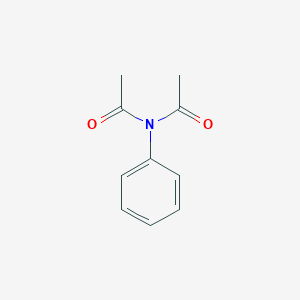
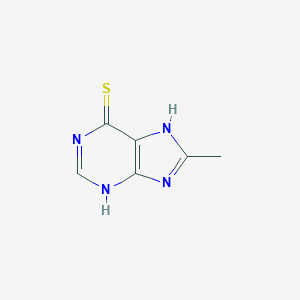
![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)
